molecular formula C13H18ClN3O B8601570 4-amino-3-chloro-N-(1-methyl-4-piperidyl)benzamide

4-amino-3-chloro-N-(1-methyl-4-piperidyl)benzamide

Cat. No. B8601570
M. Wt: 267.75 g/mol
InChI Key: ISCHUZLZPBODLL-UHFFFAOYSA-N
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Description

4-amino-3-chloro-N-(1-methyl-4-piperidyl)benzamide is a useful research compound. Its molecular formula is C13H18ClN3O and its molecular weight is 267.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-amino-3-chloro-N-(1-methyl-4-piperidyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-3-chloro-N-(1-methyl-4-piperidyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-amino-3-chloro-N-(1-methyl-4-piperidyl)benzamide

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

4-amino-3-chloro-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C13H18ClN3O/c1-17-6-4-10(5-7-17)16-13(18)9-2-3-12(15)11(14)8-9/h2-3,8,10H,4-7,15H2,1H3,(H,16,18)

InChI Key

ISCHUZLZPBODLL-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.0 g (5.9 mole) of 4-amino-3-chlorobenzoic acid, 0.8 g (7.0 mole) of 4-amino-1-methyl-piperidine and 4.14 mL (23 mmole) of ethyldiisopropyl amine in 20 mL of dimethylformamide was added a solution of 2.4 g (6.4 mole) of 1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate in 5 mL of dimethylformamide. The mixture was stirred at room temperature for 2 hours, then diluted with ice water and saturated sodium carbonate. The mixture was extracted with ethyl acetate twice. The combined organic layers were washed three times with sodium carbonate, three times with brine, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. Purification by silica gel chromatography, eluting with dichloromethane-methanol (gradient, 100:0-60:40) gave 1.41 g of 4-amino-3-chloro-N-(1-methyl-piperidin-4-yl)-benzamide as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
4.14 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-(di-1-pyrrolidinylmethylene)-1H-benzotriazolium 3-oxide hexafluorophosphate
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
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[Compound]
Name
ice water
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Synthesis routes and methods II

Procedure details

3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide (Intermediate 80; 270 mg, 1 mmol), 10% Palladium on Carbon (30 mg) and Methanol (50 mL) were combined and stirred at 25 )C under Hydrogen at 5 bar pressure for 16 hours.
Quantity
270 mg
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reactant
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0 (± 1) mol
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reactant
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Quantity
30 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
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Synthesis routes and methods III

Procedure details

3-chloro-N-(1-methyl-4-piperidyl)-4-nitro-benzamide (Intermediate 56; 1.8 g, 6 mmol) hydrogenated over 2 hours with agitation at 298K and pressure of 5 bar using a 5% Pt/C catalyst and EtOH (50 mL) solvent. The catalyst was filtered and the filtrate concentrated to give a yellow crystalline solid which was dissolved in DCM and purified by column chromatography (5% MeOH/DCM) to give the title compound as a pale yellow crystalline solid (1.62 g, 100%)
Quantity
1.8 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
298K
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0 (± 1) mol
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reactant
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50 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
100%

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